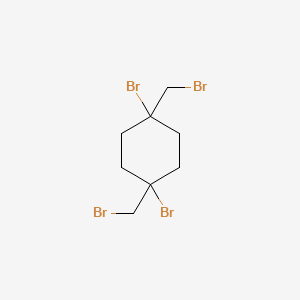
1,4-Dibromo-1,4-bis(bromomethyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibromo-1,4-bis(bromomethyl)cyclohexane is a useful research compound. Its molecular formula is C8H12Br4 and its molecular weight is 427.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dibromo-1,4-bis(bromomethyl)cyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions with various nucleophiles such as alcohols, amines, and thiols, resulting in the formation of corresponding substituted products.
Reduction Reactions: It can be reduced to form less brominated derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Major Products
Applications De Recherche Scientifique
1,4-Dibromo-1,4-bis(bromomethyl)cyclohexane has several applications in scientific research:
Organic Synthesis: It is widely used as an intermediate in the synthesis of various organic compounds[][1].
Polymer Chemistry: This compound can act as a cross-linking agent in the production of certain polymers[][1].
Material Science: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-Dibromo-1,4-bis(bromomethyl)cyclohexane primarily involves its ability to undergo nucleophilic substitution reactions. The bromomethyl groups are highly reactive towards nucleophiles, allowing the compound to form various substituted products. This reactivity is due to the electron-withdrawing nature of the bromine atoms, which makes the carbon atoms in the bromomethyl groups more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dibromocyclohexane: This compound is similar in structure but lacks the additional bromomethyl groups.
1,4-Dibromo-2,3-bis(bromomethyl)butene: Another similar compound with additional bromomethyl groups on a different carbon backbone.
Propriétés
Numéro CAS |
62947-52-8 |
|---|---|
Formule moléculaire |
C8H12Br4 |
Poids moléculaire |
427.80 g/mol |
Nom IUPAC |
1,4-dibromo-1,4-bis(bromomethyl)cyclohexane |
InChI |
InChI=1S/C8H12Br4/c9-5-7(11)1-2-8(12,6-10)4-3-7/h1-6H2 |
Clé InChI |
SXWUOAHTIOFQDY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1(CBr)Br)(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)
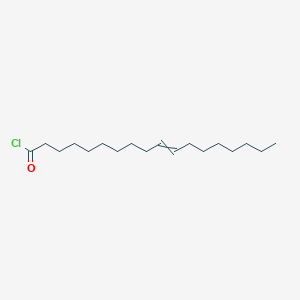

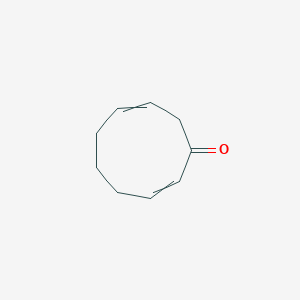
![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)
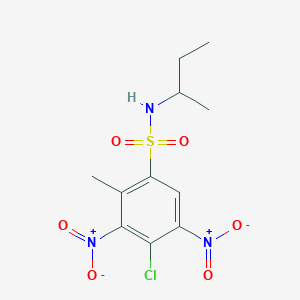
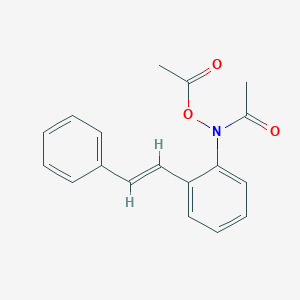
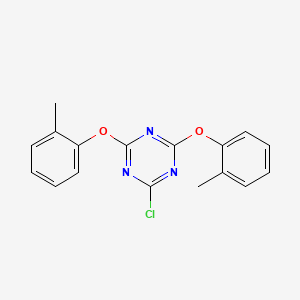
![{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14506803.png)
![2-[(4-Anilinophenyl)methyl]-N-phenylaniline](/img/structure/B14506813.png)

![3,6-Bis(2H-1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-ol](/img/structure/B14506831.png)
![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene]](/img/structure/B14506832.png)
